molecular formula C22H28N2O4S B2489353 N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide CAS No. 1021222-27-4

N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide

Cat. No. B2489353
CAS RN: 1021222-27-4
M. Wt: 416.54
InChI Key: TWOKNCTYLPMWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorenyl and fluoren-9-ylidene derivatives involves intricate chemical processes, often utilizing sulfonamide-based protecting groups complementary to the well-known Fmoc group for peptide synthesis (Ishibashi, Kitamura, & Miyata, 2010). The synthesis approaches for these compounds are diverse, ranging from the Horner-Wadsworth-Emmons reactions to solid-phase syntheses for incorporating amino phosphonic acids into peptides, demonstrating the versatility and complexity of fluorenyl derivative chemistry.

Molecular Structure Analysis

The molecular structure of fluorenyl derivatives is characterized by the presence of a 9H-fluorene core, which is integral to their chemical identity and reactivity. X-ray crystallography and solution electrochemistry studies on similar molecules elucidate the interplay between electronic and structural properties, highlighting the significance of the fluorene core in determining the molecule's redox behavior and aromaticity in its oxidized states (Amriou et al., 2006).

Chemical Reactions and Properties

Fluorenyl derivatives participate in various chemical reactions, reflecting their rich chemistry. For instance, the introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols showcases the compound's versatility in synthetic organic chemistry (Soley & Taylor, 2019). These reactions are pivotal for the development of new pharmaceuticals and materials.

Physical Properties Analysis

The physical properties of N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide and its derivatives, such as solubility, melting point, and crystallinity, are essential for their application in material science and pharmaceuticals. For similar compounds, properties like solubility in organic solvents and water, thermal stability, and proton conductivity are crucial for their use in applications ranging from fuel cells to drug delivery systems (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, define the compound's utility in chemical synthesis and applications. The synthesis and characterization of related compounds, such as polyethylene oxide drugs containing functional groups at different ends, demonstrate the chemical versatility and potential applications of fluorenyl derivatives in developing novel therapeutic agents (Chen, Huang, & Huang, 2000).

Scientific Research Applications

1. Applications in Polyimide Membrane Development

N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-isopentylmethanesulfonamide, along with similar compounds, has been studied for its application in the development of polyimide membranes. One study by Kumar et al. (2018) focused on creating sulfonated co-poly(ether imide)s containing various groups, including fluorenyl, for enhanced membrane properties in microbial fuel cells. These membranes exhibited high thermal and mechanical stability, and their performance in microbial fuel cells was found to be comparable to that of Nafion 117, a standard in the field (Kumar et al., 2018).

2. Role in Synthesis of Chiral Beta-Adrenoceptor Antagonists

In medicinal chemistry, compounds with a similar structure to this compound have been used in synthesizing chiral beta-adrenoceptor antagonists. Baldwin et al. (1982) described two synthetic approaches, one of which utilized a chiral three-carbon fragment closely related to the compound . This study highlighted its significance in developing drugs with specific receptor selectivity (Baldwin et al., 1982).

3. Utility in Protecting Group Chemistry

The compound and its derivatives have also been explored in the context of protecting group chemistry, which is crucial in peptide and protein synthesis. For instance, a study by Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), similar in function to the well-known Fmoc protecting group, demonstrating its effectiveness in phosphonamide formation without significant issues such as oxazaphospholine formation (Ishibashi et al., 2010).

4. Involvement in Sulfonamide Synthesis

Furthermore, this compound's structure has been pivotal in the synthesis of various sulfonamides. For example, Zhersh et al. (2018) synthesized cyclic saturated aminosulfonyl fluorides, demonstrating their stability and potential for protecting-group-free synthesis of sulfonamides, which are important in developing bioactive compounds (Zhersh et al., 2018).

properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(3-methylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)12-13-24(29(3,26)27)14-17(25)15-28-23-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,25H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKNCTYLPMWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.